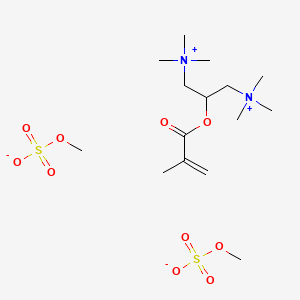

1,3-Propanediaminium, N,N,N,N',N',N'-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate)

Beschreibung

This compound is a quaternary ammonium salt with a 1,3-propanediaminium backbone substituted with six methyl groups and a methacrylate-derived functional group (2-((2-methyl-1-oxo-2-propenyl)oxy)) at the central carbon. The bis(methyl sulfate) counterions enhance its solubility and stability in aqueous systems . It is classified as a cationic surfactant (ether-based quaternary ammonium salt) with applications in antimicrobial, antistatic, emulsifying, and dispersing formulations. Its molecular formula is C₃₅H₈₁N₃O₁₈S₃ or C₃₂H₇₂N₃O₆·3CH₃O₄S, with a molecular weight of 928.22 g/mol .

Eigenschaften

CAS-Nummer |

52828-97-4 |

|---|---|

Molekularformel |

C15H34N2O10S2 |

Molekulargewicht |

466.6 g/mol |

IUPAC-Name |

methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)-3-(trimethylazaniumyl)propyl]azanium |

InChI |

InChI=1S/C13H28N2O2.2CH4O4S/c1-11(2)13(16)17-12(9-14(3,4)5)10-15(6,7)8;2*1-5-6(2,3)4/h12H,1,9-10H2,2-8H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |

InChI-Schlüssel |

KSKSIVARDSAPQZ-UHFFFAOYSA-L |

Kanonische SMILES |

CC(=C)C(=O)OC(C[N+](C)(C)C)C[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) involves several steps. The primary synthetic route includes the reaction of 1,3-propanediamine with methyl sulfate in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale manufacturing.

Analyse Chemischer Reaktionen

1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter the compound’s structure, leading to new derivatives.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Wissenschaftliche Forschungsanwendungen

1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand its effects on different biological systems.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in the production of industrial coatings, surfactants, and other chemical products.

Wirkmechanismus

The mechanism of action of 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound :

- Core : 1,3-Propanediaminium backbone.

- Substituents : Six methyl groups, one methacrylate-derived ether group (2-((2-methyl-1-oxo-2-propenyl)oxy)).

- Counterions : Two methyl sulfate (CH₃SO₄⁻) groups.

Similar Compounds :

1,3-Propanediaminium, N,N''-1,2-ethanediylbis[N'-dodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, tetrachloride] (CAS: Not specified) Core: 1,3-Propanediaminium backbone. Substituents: Ethylene-linked dodecyl chains, hydroxyl groups, and four methyl groups. Counterions: Four chloride (Cl⁻) ions. Key Features: Long alkyl chains (dodecyl) enhance hydrophobicity; hydroxyl groups improve hydrogen bonding. Applications likely include heavy-duty emulsification or corrosion inhibition .

1,3-Propanediaminium, N1-[3-(dodecyloxy)-2-hydroxypropyl]-N1,N3-dimethyl-, tris(methyl sulfate) (CAS: 75199-22-3)

- Core : 1,3-Propanediaminium backbone.

- Substituents : Dodecyloxy group, hydroxyl group, and four methyl groups.

- Counterions : Three methyl sulfate ions.

- Key Features : Dodecyloxy group increases surfactant efficiency; tris(methyl sulfate) enhances solubility compared to chloride salts. Used in fabric softeners and antimicrobial coatings .

1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxododecyl)amino]-, ethyl sulfate (CAS: 68123-35-3) Core: Propanaminium backbone. Substituents: Ethyl and dimethyl groups, dodecylamide chain. Counterion: Ethyl sulfate (C₂H₅SO₄⁻). Key Features: Amide group improves stability; ethyl sulfate reduces irritancy compared to methyl sulfate. Applications in personal care products .

Comparative Data Table

Performance and Application Differences

- Antimicrobial Efficacy : The target compound’s methacrylate group may enable covalent bonding to surfaces, enhancing durability in antimicrobial coatings. In contrast, dodecyloxy or dodecyl-substituted variants (Compounds 1 and 2) rely on hydrophobic interactions, which may degrade faster .

- Environmental Impact: The target compound’s biodegradability offers an advantage over non-degradable quaternary ammonium salts (e.g., benzalkonium chloride derivatives).

- Thermal Stability : Methyl sulfate counterions improve thermal stability compared to chloride salts, making the target compound suitable for high-temperature industrial processes .

Research Findings

- Synthesis Complexity : The methacrylate-functionalized target compound requires controlled radical polymerization conditions, whereas dodecyloxy variants (Compound 2) are synthesized via simpler nucleophilic substitutions .

- Toxicity Profile : Ethyl sulfate derivatives (Compound 3) exhibit lower acute toxicity (LD₅₀ > 2000 mg/kg) compared to methyl sulfate salts (LD₅₀ ~ 500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.